molecular formula C10H6N2O4Se B12705859 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione CAS No. 82085-48-1

5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione

Cat. No.: B12705859
CAS No.: 82085-48-1
M. Wt: 297.14 g/mol
InChI Key: UVICQSXDFBKIKL-YVMONPNESA-N
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Description

5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione is a chemical compound with the molecular formula C10H6N2O4Se It is known for its unique structure, which includes a selenazolidine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with selenazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism by which 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Reactive Oxygen Species (ROS) Generation: The presence of selenium can lead to the generation of ROS, which can induce oxidative stress in cells.

    DNA Interaction: Potential to interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione
  • 5-((2-Nitrophenyl)methylene)thiazolidine-2,4-dione
  • 5-((2-Nitrophenyl)methylene)oxazolidine-2,4-dione

Uniqueness

5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of selenium in its structure. Selenium imparts distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, which are not observed in its sulfur or oxygen analogs.

Properties

CAS No.

82085-48-1

Molecular Formula

C10H6N2O4Se

Molecular Weight

297.14 g/mol

IUPAC Name

(5Z)-5-[(2-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5-

InChI Key

UVICQSXDFBKIKL-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)[Se]2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-]

Origin of Product

United States

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